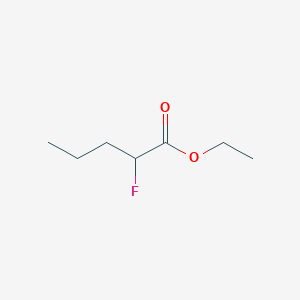

Ethyl 2-fluoropentanoate

描述

Ethyl 2-fluoropentanoate (CAS 816-26-2) is an aliphatic ester with the molecular formula C₇H₁₃FO₂ and a molecular weight of 148.18 g/mol. It is synthesized via acid-catalyzed esterification of 2-fluoropentanoic acid with ethanol, typically under reflux conditions . The fluorine atom at the β-position distinguishes it from non-fluorinated esters, conferring unique properties such as:

- Enhanced hydrophobicity due to fluorine's electronegativity and low polarizability.

- Improved metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical intermediates .

- Applications in perfumery, flavoring, and as a building block for synthesizing fluorinated compounds in material science and drug discovery .

属性

CAS 编号 |

816-26-2 |

|---|---|

分子式 |

C7H13FO2 |

分子量 |

148.18 g/mol |

IUPAC 名称 |

ethyl 2-fluoropentanoate |

InChI |

InChI=1S/C7H13FO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 |

InChI 键 |

IVOQOBFDDZDNKA-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C(=O)OCC)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoropentanoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoropentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

2-fluoropentanoic acid+ethanol→ethyl 2-fluoropentanoate+water

This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-fluoropentanoate may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts can enhance the reaction rate and efficiency.

化学反应分析

Types of Reactions: Ethyl 2-fluoropentanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 2-fluoropentanoate can be hydrolyzed to produce 2-fluoropentanoic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, ethyl 2-fluoropentanoate can be reduced to 2-fluoropentanol.

Substitution: The fluorine atom in ethyl 2-fluoropentanoate can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

Hydrolysis: 2-fluoropentanoic acid and ethanol.

Reduction: 2-fluoropentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Ethyl 2-fluoropentanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: Fluorinated esters like ethyl 2-fluoropentanoate are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

Industry: Ethyl 2-fluoropentanoate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

作用机制

Ethyl 2-fluoropentanoate can be compared with other similar compounds, such as:

Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent and in flavorings.

Methyl butyrate: Another ester with a fruity odor, used in perfumes and as a flavoring agent.

Ethyl propanoate: An ester with a similar structure but without the fluorine atom, used in fragrances and as a solvent.

Uniqueness: The presence of the fluorine atom in ethyl 2-fluoropentanoate distinguishes it from these other esters, imparting unique chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity.

相似化合物的比较

Structural Analogues: Positional Isomers and Chain-Length Variants

Table 1: Comparison of Ethyl 2-Fluoropentanoate with Chain-Length and Positional Isomers

| Compound | Molecular Formula | Key Structural Differences | Impact on Properties |

|---|---|---|---|

| Ethyl 3-fluoropentanoate | C₇H₁₃FO₂ | Fluorine at C3 | Altered electronic distribution; may reduce steric hindrance in reactions . |

| Ethyl 2-fluorohexanoate | C₈H₁₅FO₂ | Longer carbon chain (C6) | Increased lipophilicity and potential for enhanced membrane permeability . |

| Ethyl 2-fluorobutyrate | C₆H₁₁FO₂ | Shorter carbon chain (C4) | Higher volatility and reduced metabolic stability . |

Key Findings :

- The position of fluorine (C2 vs. C3) influences reactivity in nucleophilic substitution due to steric and electronic effects .

- Chain length modulates solubility and biological activity; longer chains enhance lipid affinity but may reduce aqueous solubility .

Halogen-Substituted Analogues

Table 2: Comparison with Halogen-Substituted Esters

| Compound | Molecular Formula | Halogen Substituent | Key Differences |

|---|---|---|---|

| Ethyl 2-chloropentanoate | C₇H₁₃ClO₂ | Chlorine at C2 | Larger atomic size of Cl increases steric hindrance; weaker C-Cl bond reduces stability compared to C-F . |

| Ethyl 5,5,5-trifluoropent-2-enoate | C₈H₁₁F₃O₂ | Trifluoromethyl group at C5; double bond | Enhanced electron-withdrawing effects and rigidity due to the double bond; increased metabolic resistance . |

Key Findings :

- Fluorine's small atomic size and strong C-F bond confer greater stability and distinct electronic effects compared to bulkier halogens like chlorine .

- Trifluoromethyl groups amplify hydrophobicity and metabolic stability but may introduce steric challenges in synthesis .

Functional Group Variants

Table 3: Impact of Additional Functional Groups

| Compound | Molecular Formula | Functional Groups | Unique Properties |

|---|---|---|---|

| Ethyl 2-cyano-2-fluoro-3-methylpentanoate | C₁₀H₁₅FNO₂ | Cyano + Fluoro | Dual electron-withdrawing groups enhance reactivity in Michael additions and nucleophilic substitutions . |

| Ethyl 2-fluoro-4-methyl-3-oxopentanoate | C₈H₁₃FO₃ | Ketone + Methyl | Increased acidity at the α-carbon due to ketone; methyl group adds steric bulk . |

Key Findings :

- Cyano groups introduce polarity and reactivity, expanding utility in multi-step syntheses .

- Ketone-containing analogs exhibit higher acidity, facilitating deprotonation in base-catalyzed reactions .

Ester Group Variants

Table 4: Comparison of Ester Group Modifications

| Compound | Molecular Formula | Ester Group | Key Differences |

|---|---|---|---|

| Methyl 2-fluoropentanoate | C₆H₁₁FO₂ | Methyl | Lower molecular weight reduces boiling point; decreased lipophilicity compared to ethyl ester . |

| Ethyl 4-fluorobut-2-ynoate | C₆H₇FO₂ | Triple bond | Alkyne group introduces linear rigidity and potential for click chemistry applications . |

Key Findings :

- Methyl esters are more volatile but less suited for prolonged biological activity due to faster hydrolysis .

- Alkynyl esters enable modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。